
STn 表位
描述
The STn (Sialyl-Tn) antigen is a short O-glycan containing a sialic acid residue a2,6-linked to GalNAca-O-Ser/Thr . It is overexpressed in various carcinomas and is usually absent in healthy tissues . The aberration of the process of glycan synthesis plays a role in inflammatory conditions, tumor progression, and metastasis .
Synthesis Analysis
The biosynthesis of STn is mediated by a specific sialyltransferase termed ST6GalNAc I, which competes with O-glycans elongating glycosyltransferases and prevents cancer cells from exhibiting longer O-glycans . The process of O-glycosylation is complex and takes place in the Golgi apparatus, regulated by specific enzymes called pp GalNAc transferases .
Molecular Structure Analysis
The major glycoprotein carrying the STn epitope was shown to be the integrin β1 subunit . The X-ray structure revealed that SN-131 interacts directly with Neu5Ac and root GalNAc of the ST antigen in addition to the proximal peptide region .
科学研究应用
Anti-Cancer Vaccine Therapy
The STn Epitope, overexpressed on various tumors, has been investigated for its application in anti-cancer vaccine therapy . However, Theratope, an STn-based vaccine, failed in the phase III clinical trial due to poor immunogenicity and epitope suppression by the foreign carrier protein .
Self-Adjuvanting Vaccine
Scientists developed a self-adjuvanting STn based-vaccine, a conjugate of clustered STn (triSTn) antigen, TLR1/2 ligand (Pam 3 CSK 4), and T-helper (Th) cell epitope . This three-component self-adjuvanting vaccine effectively resulted in the production of anti-triSTn IgG antibodies .
Immune Response Analysis
The immune responses induced by the self-adjuvanting vaccine were analyzed in detail . The study revealed that the uptake of triSTn antigen by antigen-presenting cells (APCs) was promoted by the recognition of Pam 3 CSK 4 by TLR1/2 . Th cell activation was important for boosting antibody production and IgG subclass switching .
Epitope Alteration
Small molecules that could inhibit or enhance antibody–epitope interactions open new possibilities in drug discovery and therapeutic modulation of auto-antibodies . Epitope enhancers could strengthen antibody–antigen interaction to avoid immune escape of antigens, and epitope inhibitors could block epitopes to inhibit the innate immune attack in autoimmune diseases .
Drug Discovery
A new screening technology for ligand discovery, screening platform based on epitope alteration for drug discovery (SPEED), was reported . This technology is label-free for both the antibody and small molecule .
Alzheimer’s Disease Research
The technology was applied to an Aβ antibody, leading to the discovery of a small molecule, GNF5837, that inhibits Aβ aggregation . Another small molecule, obatoclax, binds Aβ plaques and can serve as a fluorescent reporter in brain slices of AD mice .
作用机制
Target of Action
The primary target of the Sialyl-Thomsen-nouveau (STn) epitope is the tumor-associated carbohydrate antigen . The STn epitope is carried by the integrin β1 subunit, a major glycoprotein . This antigen is overexpressed in various carcinomas .
Mode of Action
The STn epitope interacts with its targets through a specific sialyltransferase termed ST6GalNAc I . This enzyme acts exclusively on O-glycans and competes with O-glycans elongating glycosyltransferases, preventing cancer cells from exhibiting longer O-glycans . The overexpression of this enzyme leads to the expression of cell surface STn epitopes .
Pharmacokinetics
Research has shown that the stn epitope can be targeted by an antibody-drug conjugate (adc) named sgn-stnv . This ADC targets monomethyl auristatin E (MMAE) to STn expressing tumor cells .
Result of Action
The overexpression of STn epitopes leads to dramatic morphological changes and altered behavior in cells . These cells lose their epithelial appearance, become larger, more elongated, and present disorganized actin stress fibers . Additionally, their proliferation is impaired and their ability to migrate on fibronectin and hyaluronic acid is severely reduced .
Action Environment
The action environment of the STn epitope is primarily within the tumor microenvironment. The STn epitope is overexpressed in various carcinomas, indicating that its action, efficacy, and stability are influenced by the tumor microenvironment . .
安全和危害
未来方向
The development of novel antibodies against Tn and STn taking advantage of innovative technologies and engineering techniques may result in innovative therapeutic antibodies for cancer treatment . Additionally, the development of patient-specific neoantigen-based cancer vaccines will probably allow inducing highly specific antitumor immune responses .
属性
IUPAC Name |
5-acetamido-2-[[5-acetamido-6-(2-amino-2-carboxyethoxy)-3,4-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N3O16/c1-7(27)24-13-10(29)3-22(21(36)37,41-18(13)15(31)11(30)4-26)39-6-12-16(32)17(33)14(25-8(2)28)20(40-12)38-5-9(23)19(34)35/h9-18,20,26,29-33H,3-6,23H2,1-2H3,(H,24,27)(H,25,28)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMINQIRDFIBNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OCC(C(=O)O)N)NC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N3O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
STn Epitope | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



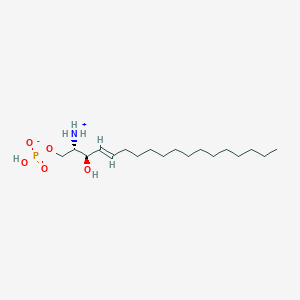
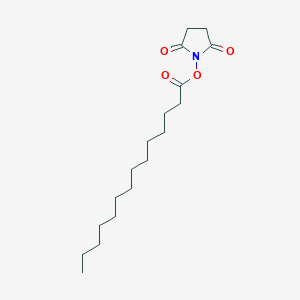
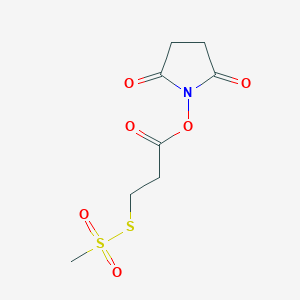
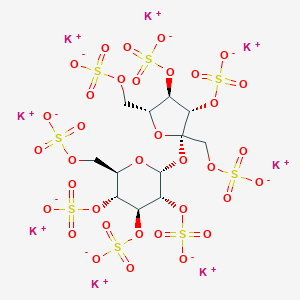

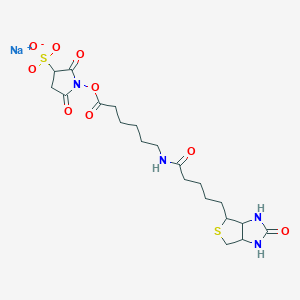
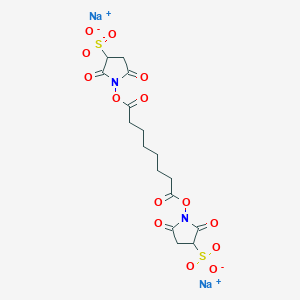
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13902.png)


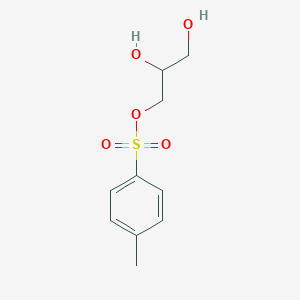

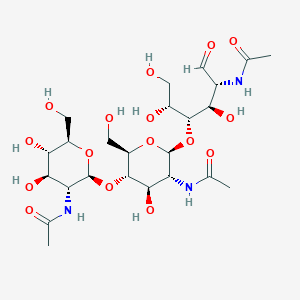
![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)